molecular formula C10H10N2O2 B14500195 Benzyl 3-diazopropanoate CAS No. 63613-12-7

Benzyl 3-diazopropanoate

Cat. No.: B14500195
CAS No.: 63613-12-7
M. Wt: 190.20 g/mol
InChI Key: ZSZNGKHRHILNLU-UHFFFAOYSA-N
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Description

Benzyl 3-diazopropanoate is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. This compound is particularly interesting due to its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-diazopropanoate can be synthesized through several methods. One common approach involves the reaction of benzyl 2-methyl-3-oxobutanoate with sodium acetate in toluene, followed by methylation with methyl iodide in the presence of sodium hydride . Another method involves the copper-catalyzed N-H insertion of carbenoids such as α-diazocarbonyls into anilines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow systems and batch reactors can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-diazopropanoate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.

    Substitution: The diazo group can be substituted with nucleophiles to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl 3-diazopropanoate involves the generation of highly reactive carbene intermediates. These carbenes can insert into various bonds, such as C-H, C-C, and X-H bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-diazopropanoate
  • Benzyl 3-iodopropanoate
  • Benzyl 3-phenylpropiolate

Uniqueness

Benzyl 3-diazopropanoate is unique due to its specific reactivity and the ability to form a wide range of products through various chemical transformations. Its versatility in organic synthesis and applications in multiple fields make it a valuable compound in both research and industrial settings .

Properties

CAS No.

63613-12-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

benzyl 3-diazopropanoate

InChI

InChI=1S/C10H10N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2

InChI Key

ZSZNGKHRHILNLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC=[N+]=[N-]

Origin of Product

United States

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